diprotin A

Overview

Description

Diprotin A is a dipeptidyl peptidase IV (DPP-IV) inhibitor . It inhibits the hydrolysis of incretins, which helps regulate blood glucose levels . Diprotin A also induces Src and vascular endothelium-cadherin phosphorylation, increasing vascular permeability in the retina .

Synthesis Analysis

Diprotin A is a tripeptide inhibitor of dipeptidyl peptidase 4 (DPP-4). It inhibits the degradation of glucagon-like peptide 1 (GLP-1) in culture with insulin-secreting BRIN-BD11 rat pancreatic β-cells when used at a concentration of 25 μM .Molecular Structure Analysis

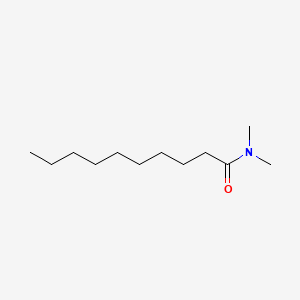

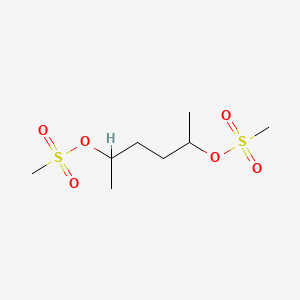

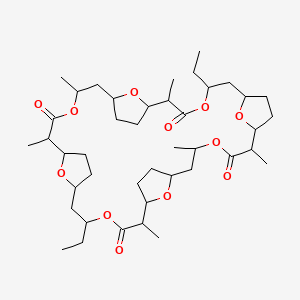

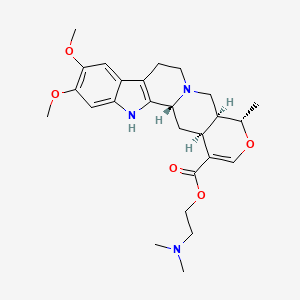

The molecular formula of Diprotin A is C17H31N3O4 . Its average mass is 341.446 Da and its monoisotopic mass is 341.231445 Da .Chemical Reactions Analysis

Diprotin A is composed of one residue of proline and two residues of isoleucine . It is known to inhibit the hydrolysis of incretins .Physical And Chemical Properties Analysis

Diprotin A is a solid (amorphous powder) with a white color . Its molecular weight is 341.45 .Scientific Research Applications

Neurovascular Protection in Ischemic Cerebral Stroke

Diprotin A TFA has been found to exert neurovascular protection in ischemic cerebral stroke . It can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells . In a study, it was found that mice injected with Diprotin A TFA exhibited reduced cerebral infarction volume, increased vascular area and length around the brain injury, increased pericyte and basement membrane coverage, upregulated expression of BBB tight junction proteins, and improved their BBB permeability .

Protease Inhibitor

Diprotin A is primarily used for Protease Inhibitors applications . Protease inhibitors are substances that inhibit the actions of proteases (enzymes that break down proteins and peptides). This makes Diprotin A useful in various biological and medical research, including the study of pathogenic mechanisms of diseases and the development of new therapeutic strategies.

Dipeptidyl Peptidase IV Inhibition

Diprotin A is a known inhibitor of Dipeptidyl Peptidase IV . Dipeptidyl Peptidase IV is an enzyme that is majorly expressed in the kidney and the colon . By inhibiting this enzyme, Diprotin A can be used in acute in vivo studies to assess rapid plasma glucagon-like peptide (GLP-1) responses to specified secretory agents in mice .

Mechanism of Action

Target of Action

Diprotin A primarily targets Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a membrane-bound glycoprotein that is ubiquitously expressed and has diverse biological functions . It plays a crucial role in the degradation of incretin hormones, which are essential for the regulation of blood glucose levels .

Mode of Action

Diprotin A acts as an inhibitor of DPP-IV . It inhibits the hydrolysis of incretins, thereby regulating blood glucose levels . Diprotin A also induces Src and vascular endothelium-cadherin phosphorylation, increasing vascular permeability in the retina .

Biochemical Pathways

The inhibition of DPP-IV by Diprotin A affects the incretin pathway . Incretins, such as glucagon-like peptide-1 (GLP-1), enhance insulin secretion and pancreatic β-cell proliferation . By inhibiting DPP-IV, Diprotin A prevents the degradation of GLP-1, thus enhancing its antidiabetic role

properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAZFVYNDPLB-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920277 | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diprotin A | |

CAS RN |

90614-48-5 | |

| Record name | Diprotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)